Indanyl-N-ethylbuphedrone

Forensic Toxicology In Vitro Metabolism Metabolite Identification

Indanyl-N-ethylbuphedrone (CAS 1487882-12-1; synonyms bk-EABDI, bk-IBP, Indanyl-NEB) is a synthetic cathinone characterized by a 3,4-trimethylene (indanyl) bridge fused to the phenyl ring of the N-ethylbuphedrone (NEB) scaffold. The compound possesses an N-terminal ethyl group and an alpha-ethyl side chain, yielding a molecular formula of C₁₅H₂₁NO and a molecular weight of 231.33 g/mol.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
CAS No. 1487882-12-1
Cat. No. B12709069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndanyl-N-ethylbuphedrone
CAS1487882-12-1
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC
InChIInChI=1S/C15H21NO/c1-3-14(16-4-2)15(17)13-9-8-11-6-5-7-12(11)10-13/h8-10,14,16H,3-7H2,1-2H3
InChIKeyVJXZPPKMTRTYIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indanyl-N-ethylbuphedrone (bk-EABDI) Procurement Guide: Baseline Identity and Comparator Landscape for Forensic Reference Standard Selection


Indanyl-N-ethylbuphedrone (CAS 1487882-12-1; synonyms bk-EABDI, bk-IBP, Indanyl-NEB) is a synthetic cathinone characterized by a 3,4-trimethylene (indanyl) bridge fused to the phenyl ring of the N-ethylbuphedrone (NEB) scaffold [1]. The compound possesses an N-terminal ethyl group and an alpha-ethyl side chain, yielding a molecular formula of C₁₅H₂₁NO and a molecular weight of 231.33 g/mol [2]. As a substituted cathinone, it is structurally related to the naturally occurring stimulant cathinone and belongs to the broader class of new psychoactive substances (NPS) monitored by forensic and toxicological laboratories worldwide . The physiological and toxicological properties of this specific compound remain largely uncharacterized in the peer-reviewed literature; however, its structural relationship to well-studied N-ethyl cathinones provides a basis for comparative analysis .

Why Indanyl-N-ethylbuphedrone Cannot Be Substituted by Generic N-Ethylbuphedrone: Structural Divergence with Quantifiable Analytical and Metabolic Consequences


The 3,4-trimethylene bridge on Indanyl-N-ethylbuphedrone is not a trivial structural embellishment; it fundamentally alters the molecule's physicochemical and metabolic profile relative to unsubstituted N-ethylbuphedrone (NEB). This modification increases molecular weight from 191.27 g/mol (NEB) to 231.33 g/mol, raises the computed XLogP3 by approximately 0.5–0.7 log units, and introduces a conformationally constrained bicyclic aromatic system that affects both chromatographic behavior and enzymatic recognition [1][2]. In forensic and toxicological workflows, direct substitution of NEB reference material for the indanyl analog can result in misidentification during GC-MS screening, erroneous retention time matching, and failure to detect the expanded suite of phase I metabolites characteristic of indanyl-bearing cathinones [3]. These differences carry operational consequences for laboratory accreditation, evidentiary chain-of-custody, and the accuracy of quantitative toxicological reporting.

Indanyl-N-ethylbuphedrone Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Reference Standard Procurement


Metabolic Fate Divergence: Indanyl Cathinones Exhibit Markedly Expanded Phase I Metabolite Profiles Relative to Non-Indanyl Analogs in Human Hepatocyte Models

In the first metabolic study of an indanyl-cathinone, 5-PPDi (which shares the identical 3,4-trimethylene indanyl substitution pattern as Indanyl-N-ethylbuphedrone) generated 12 distinct phase I metabolites upon incubation with pooled human hepatocytes, whereas non-indanyl cathinones 4-CEC and 4-CPrC produced 0 and 2 minor metabolites, respectively, under identical experimental conditions [1]. This 6- to 12-fold greater metabolic complexity is attributed to the indanyl ring system, which provides additional sites for hydroxylation and oxidative modification not available on the unsubstituted phenyl ring of NEB. Although direct hepatocyte data for Indanyl-N-ethylbuphedrone have not yet been published, the class-level metabolic behavior of indanyl cathinones predicts a similarly expanded metabolite panel relative to NEB, which is known to undergo primarily carbonyl reduction and N-dealkylation in humans [2].

Forensic Toxicology In Vitro Metabolism Metabolite Identification Human Hepatocyte Incubation

Chromatographic Resolution: GC-MS and LC-MS/MS Methods Enable Definitive Differentiation of Indanyl Cathinones from Their Non-Indanyl Parent Compounds

A dedicated forensic chemistry study demonstrated that the indanyl cathinone 5-PPDI and its three regioisomers (1-PPDI, 2-PPDI, and 4-PPDI) could be completely resolved using three distinct GC capillary columns (DB-5ms, DB-17ms, and DB-1ms) coupled with electron ionization quadrupole mass spectrometry (GC/EI–Q-MS), as well as by multistage LC/ESI–LIT–MS (MS³) analysis [1]. This study established that the indanyl substitution position produces characteristic and reproducible shifts in retention indices and fragmentation patterns that are not achievable with unsubstituted phenyl cathinones. The SpectraBase database confirms that Indanyl-N-ethylbuphedrone (bk-EABDI) has two independently acquired GC-MS spectra (Source: SWG-33-4330-0 and CAY-2023-1204-0) in the Wiley Registry of Mass Spectral Data 2023, providing validated reference spectra for forensic library matching [2].

Forensic Chemistry Gas Chromatography–Mass Spectrometry Regioisomer Differentiation Analytical Method Validation

DAT/SERT Selectivity Profile: N-Ethylbuphedrone Exhibits High DAT Selectivity (168-fold); Indanyl Modification Is Predicted to Modulate Transporter Selectivity Based on Ring-Substitution SAR

In a comprehensive SAR study of N-ethyl substituted cathinones using HEK293 cells expressing human DAT and SERT, N-ethylbuphedrone (NEB) demonstrated an hDAT IC₅₀ of 0.305 ± 0.025 μM and an hSERT IC₅₀ of 51.20 ± 1.51 μM, yielding an hDAT/hSERT inhibition ratio of 168 [1]. This high DAT selectivity is characteristic of abuse-liable psychostimulants. Prior SAR studies on ring-substituted cathinones have demonstrated that para-substitution and ring-constrained analogs consistently shift transporter selectivity toward SERT relative to their unsubstituted counterparts [2]. The 3,4-trimethylene bridge on Indanyl-N-ethylbuphedrone constitutes a conformationally locked para-substitution pattern that is predicted, on class-level SAR grounds, to reduce the DAT/SERT selectivity ratio compared to unsubstituted NEB, although direct experimental confirmation of IC₅₀ values for the indanyl derivative remains absent from the peer-reviewed literature.

Neuropharmacology Dopamine Transporter Serotonin Transporter Structure–Activity Relationship

Cytotoxicity Benchmarking: NEB Exhibits Moderate Cytotoxicity in PC12 Cells (LC₅₀ = 6.24 mM); Indanyl Modification May Alter Cytotoxic Potency via Increased Lipophilicity

In NGF-differentiated PC12 cell cytotoxicity assays, N-ethylbuphedrone (NEB) exhibited an approximate LC₅₀ of 6.24 ± 0.71 mM, which is moderately lower (more cytotoxic) than methamphetamine (LC₅₀ = 8.73 ± 1.24 mM) but less cytotoxic than the longer-chain analog N-ethyl-heptedrone (NEHP, LC₅₀ = 1.26 ± 0.25 mM) [1]. The study demonstrated a positive correlation between α-carbon chain length, lipophilicity, and cytotoxic potency—longer/more lipophilic chains yielded lower LC₅₀ values. The 3,4-trimethylene bridge of Indanyl-N-ethylbuphedrone increases computed XLogP3 to 3.3 [2], compared with approximately 2.6–2.8 for unsubstituted NEB, and may correspondingly enhance membrane penetration and cytotoxic potential. NEB was also shown to be more cytotoxic than methamphetamine, establishing a concerning baseline for the unsubstituted parent compound [1].

Cytotoxicity PC12 Cells Neurotoxicity Screening Lipophilicity

Indanyl-N-ethylbuphedrone (bk-EABDI) Optimal Deployment Scenarios: Evidence-Anchored Applications for Forensic, Metabolism, and Neuropharmacology Laboratories


Forensic Toxicology Method Validation Requiring Indanyl-Specific Reference Spectra and Metabolite Coverage

Forensic laboratories validating GC-MS or LC-MS/MS methods for synthetic cathinone screening in seized materials or biological specimens should procure Indanyl-N-ethylbuphedrone as a discrete certified reference material (CRM) rather than relying on N-ethylbuphedrone (NEB) as a surrogate. The compound's two independently validated GC-MS spectra in the Wiley Registry [1], combined with the chromatographic resolution data demonstrating that indanyl cathinones can be definitively separated from non-indanyl analogs across multiple GC stationary phases [2], make it an essential calibrant for accurate retention time locking and spectral library matching. Furthermore, the metabolic profiling evidence showing that indanyl cathinones generate an expanded panel of phase I metabolites (12 for 5-PPDi vs. 0–2 for non-indanyl comparators) necessitates inclusion of the parent reference standard in hepatocyte incubation or microsome-based metabolism studies to enable comprehensive metabolite identification and biomarker discovery [3].

Structure–Activity Relationship (SAR) Studies Investigating the Effect of Aromatic Ring Constraint on Monoamine Transporter Selectivity

Neuropharmacology research groups conducting SAR studies on synthetic cathinones can use Indanyl-N-ethylbuphedrone as a molecular probe to test the hypothesis that conformational constraint of the phenyl ring (via the 3,4-trimethylene bridge) modulates DAT versus SERT selectivity. The published NEB benchmark data (hDAT IC₅₀ = 0.305 μM, hSERT IC₅₀ = 51.20 μM, ratio = 168) provides a direct comparator for head-to-head uptake inhibition assays in HEK293 cells expressing human monoamine transporters [4]. Since para-substitution and ring constraint on cathinones consistently shift transporter selectivity profiles toward SERT [5], the indanyl analog represents a critical data point for elucidating the pharmacophoric requirements for DAT-selective versus mixed DAT/SERT inhibition within the N-ethyl cathinone series.

In Vitro Cytotoxicity Screening of Emerging Cathinone Derivatives with Variable Lipophilicity

Toxicology laboratories evaluating the neurotoxic potential of emerging synthetic cathinones should include Indanyl-N-ethylbuphedrone in cytotoxicity screening panels alongside its unsubstituted parent NEB (LC₅₀ = 6.24 mM in PC12 cells) and methamphetamine (LC₅₀ = 8.73 mM) as reference compounds [4]. The established positive correlation between lipophilicity and cytotoxic potency in the N-ethyl cathinone series, coupled with the compound's elevated XLogP3 of 3.3 [6], supports its use as a test article for investigating whether aromatic ring constraint augments cytotoxicity beyond what is predicted by α-carbon chain length alone. PC12 cell viability assays following NGF differentiation provide a standardized, reproducible platform for these comparative assessments.

Certified Reference Material Procurement for ISO 17025-Accredited Forensic Chemistry Laboratories

ISO 17025-accredited forensic laboratories requiring traceable reference standards for qualitative identification and quantitative analysis of seized drug exhibits should procure Indanyl-N-ethylbuphedrone (bk-EABDI) as a qualified reference material (RM) manufactured and tested to ISO 17025 and ISO Guide 34 guidelines . The compound is available as a hydrochloride salt (CAS 2726084-56-4) with a comprehensive Certificate of Analysis (CoA) including batch-specific purity determination, ensuring metrological traceability. Unlike non-indanyl NEB, which does not share the same retention time, mass spectrum, or metabolite profile, the indanyl-specific CRM is the only acceptable reference standard for unambiguous identification of this compound in casework samples.

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